molecular formula C17H23BO3 B1412457 (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 1258238-86-6

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No. B1412457
CAS RN: 1258238-86-6
M. Wt: 286.2 g/mol
InChI Key: CJEDQOKLVJUDJG-RMIITELYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a useful research compound. Its molecular formula is C17H23BO3 and its molecular weight is 286.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysts in Chemical Synthesis

  • Boron-containing compounds, such as dioxaboroles, are effective catalysts in chemical synthesis. For instance, similar compounds have been used in the dehydrative amide condensation of carboxylic acids and amines, particularly for sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).

Antiviral Properties

  • Dioxaborole compounds have shown potential as antiviral agents. Research on similar boron-containing compounds suggests they could be effective against SARS-CoV-2, indicating a promising avenue for antiviral drug development (Çetiner, Sayın, Tuzun, & Ataseven, 2021).

Polymer Science

  • In polymer science, compounds with a similar structure have been used in the synthesis of novel aromatic polyamides. These materials possess desirable properties such as high molecular weight, solubility in polar solvents, and the ability to form transparent, flexible films (Hsiao, Yang, Chuang, & Lin, 1999).

Gas Permeability and Gelation Studies

  • Certain boron-containing polymers exhibit significant gas permeability and can undergo metal-induced gelation. These properties are valuable for applications in materials science, such as the development of membranes with high CO2 permselectivity (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).

Synthesis of Other Chemical Compounds

  • Compounds similar to (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole have been used in various synthetic pathways to create novel chemicals with potential applications in medicine and materials science. For example, they have been involved in the synthesis of lactones with potential insecticidal activity (Teixeira, Alvarenga, Pimentel, & Picanço, 2015).

properties

IUPAC Name

(1S,2S,6R,8S)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDQOKLVJUDJG-RMIITELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Reactant of Route 3
Reactant of Route 3
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Reactant of Route 4
Reactant of Route 4
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Reactant of Route 5
Reactant of Route 5
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Reactant of Route 6
Reactant of Route 6
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

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